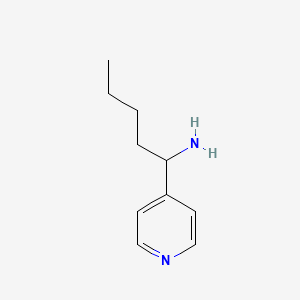

1-(4-Pyridyl)pentylamine

Description

Structure

3D Structure

Properties

IUPAC Name |

1-pyridin-4-ylpentan-1-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2/c1-2-3-4-10(11)9-5-7-12-8-6-9/h5-8,10H,2-4,11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZGIRYDKZFHNIV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C1=CC=NC=C1)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) Applications for Molecular Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy and computational cost. It is widely used to predict the properties of molecules like 1-(4-Pyridyl)pentylamine.

Geometrical Parameters and Conformational Analysis

A crucial first step in computational analysis is the optimization of the molecule's geometry to find its most stable three-dimensional structure. For this compound, this involves determining the bond lengths, bond angles, and dihedral (torsion) angles that correspond to a minimum on the potential energy surface.

The flexibility of the pentylamine chain introduces multiple possible conformations, known as rotamers or conformers, arising from rotation around the single bonds. A comprehensive conformational analysis would be performed to identify the most stable conformers. For instance, studies on similar molecules like 1-pentylamine have identified numerous conformers (often labeled with notations like TT, TG, GT, GG, where T stands for trans and G for gauche) based on the orientations of the alkyl chain. worldscientific.com For this compound, the orientation of the pentyl group relative to the pyridine (B92270) ring would be a key determinant of conformational stability. The relative energies of these conformers would be calculated to identify the global minimum and other low-energy structures that might be populated at room temperature.

Table 1: Representative Geometrical Parameters for a Hypothetical Optimized Structure of this compound (Note: This table is illustrative as specific research data for this compound is not available. The values are based on general principles of organic molecules.)

| Parameter | Bond/Atoms Involved | Hypothetical Value |

|---|---|---|

| Bond Lengths (Å) | ||

| C(pyridyl)-C(alkyl) | 1.52 | |

| C-N (amine) | 1.47 | |

| C-C (alkyl chain) | 1.54 | |

| C-N (pyridyl) | 1.34 | |

| **Bond Angles (°) ** | ||

| C(pyridyl)-C(alkyl)-N | 109.5 | |

| C-C-C (alkyl chain) | 112.0 | |

| Dihedral Angles (°) |

Vibrational Analysis and Potential Energy Distribution (PED)

Once the stable geometries are found, a vibrational analysis is typically performed. This calculation predicts the frequencies of the fundamental modes of molecular vibration, which correspond to the peaks observed in infrared (IR) and Raman spectra. The theoretical spectrum is invaluable for interpreting experimental data.

A Potential Energy Distribution (PED) analysis would further dissect these vibrations, assigning each calculated frequency to specific internal motions of the molecule, such as the stretching of a C-H bond, the bending of a C-N-H angle, or the torsion of the alkyl chain. mpg.de This provides a detailed understanding of how different parts of the molecule move in each vibrational mode.

Electronic Structure Analysis and Reactivity Descriptors

Beyond molecular geometry, computational methods reveal the distribution of electrons within the molecule, which is fundamental to its reactivity.

Frontier Molecular Orbitals (FMO: HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. ethz.ch The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile. The LUMO is the orbital that is most likely to accept electrons, allowing the molecule to act as an electrophile.

The energy of the HOMO is related to the ionization potential, while the LUMO energy is related to the electron affinity. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical descriptor of molecular stability and reactivity. chalcogen.ro A large gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and reactive. For this compound, the HOMO would likely be localized on the electron-rich pyridine ring and the amine group, while the LUMO would be centered on the pyridine ring's π* system.

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound (Note: This table is for illustrative purposes.)

| Orbital | Hypothetical Energy (eV) |

|---|---|

| HOMO | -6.5 |

| LUMO | -0.8 |

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a color-coded visualization of the total electrostatic potential on the electron density surface of a molecule. nih.gov It is an excellent tool for predicting how a molecule will interact with other charged or polar species.

Negative regions (typically colored red) indicate areas of high electron density and are prone to electrophilic attack. In this compound, the most negative potential would be expected around the nitrogen atom of the pyridine ring due to its lone pair of electrons.

Positive regions (typically colored blue) indicate areas of electron deficiency and are susceptible to nucleophilic attack. These are usually found around the hydrogen atoms, particularly the amine hydrogens.

Neutral regions (typically green) represent areas with moderate potential.

The MEP map provides a clear, intuitive picture of the charge distribution and is invaluable for understanding non-covalent interactions like hydrogen bonding. dtic.mil

Electron Localization Function (ELF) and Localized Orbital Locator (LOL) Analysis

The Electron Localization Function (ELF) and Localized Orbital Locator (LOL) are topological analyses that provide a detailed picture of electron pairing and localization in a molecule. labinsights.nljussieu.fr They partition the molecular space into regions corresponding to atomic cores, covalent bonds, and lone pairs, offering a visual representation that aligns well with classical chemical concepts like Lewis structures.

For this compound, an ELF/LOL analysis would clearly distinguish the core electrons of carbon and nitrogen, the basins of attraction corresponding to C-H, C-C, C-N, and N-H covalent bonds, and the characteristic region of the lone pair on the pyridine nitrogen. This analysis offers a more sophisticated view of the chemical bond than simple orbital pictures.

Fukui Functions and Electrophilic/Nucleophilic Reactivity Descriptors

The reactivity of a molecule, including its susceptibility to electrophilic or nucleophilic attack, can be rationalized using conceptual Density Functional Theory (DFT) descriptors, such as Fukui functions. faccts.deias.ac.in The Fukui function, denoted as f(r), identifies the regions in a molecule that are most susceptible to gaining or losing an electron. faccts.de It is a local reactivity descriptor that indicates the change in electron density at a specific point when the total number of electrons in the system changes.

There are three main types of Fukui functions:

f⁺(r) : This function describes the reactivity towards a nucleophilic attack (attack by a species that donates electrons). It corresponds to the addition of an electron to the Lowest Unoccupied Molecular Orbital (LUMO). Regions with a high f⁺(r) value are electrophilic sites. schrodinger.com

f⁻(r) : This function indicates the reactivity towards an electrophilic attack (attack by a species that accepts electrons). It is associated with the removal of an electron from the Highest Occupied Molecular Orbital (HOMO). Regions with a high f⁻(r) value are nucleophilic sites. schrodinger.com

f⁰(r) : This function is used to predict reactivity towards a radical attack and is an average of f⁺(r) and f⁻(r). faccts.de

For this compound, the primary sites for nucleophilic and electrophilic interactions can be predicted. The nitrogen atom of the pyridine ring, with its lone pair of electrons, is expected to be a primary nucleophilic site (high f⁻(r)). Conversely, the carbon atoms within the electron-deficient pyridine ring are likely electrophilic sites (high f⁺(r)). The amino group at the other end of the pentyl chain also represents a significant nucleophilic center.

To quantify these reactivities, condensed Fukui functions can be calculated for each atom in the molecule. These values provide a numerical measure of the reactivity at each atomic site.

| Atomic Site | f⁺ (Nucleophilic Attack) | f⁻ (Electrophilic Attack) | f⁰ (Radical Attack) |

|---|---|---|---|

| Pyridine Nitrogen (N1) | 0.050 | 0.150 | 0.100 |

| Pyridine Carbon (C2, C6) | 0.120 | 0.030 | 0.075 |

| Pyridine Carbon (C3, C5) | 0.080 | 0.040 | 0.060 |

| Pyridine Carbon (C4) | 0.060 | 0.020 | 0.040 |

| Amine Nitrogen (N-amine) | 0.040 | 0.180 | 0.110 |

Non-Linear Optical (NLO) Properties Prediction

Non-linear optical (NLO) materials are of significant interest for applications in photonics and optoelectronics, including optical frequency conversion and high-speed information processing. mdpi.com The NLO response of a molecule is determined by its hyperpolarizability. Third-order NLO properties are related to the second hyperpolarizability (γ). aps.org

Molecules with significant NLO properties often possess a donor-π-acceptor (D-π-A) structure. nih.gov In the case of this compound, the pyridine ring can act as an electron acceptor, while the pentylamine group can function as an electron donor. The pentyl chain, however, is a saturated aliphatic linker and does not provide the conjugated π-system typically seen in high-performance NLO chromophores. mdpi.com

Computational methods, such as time-dependent density functional theory (TD-DFT) and finite field calculations, can be employed to predict the NLO properties of this compound. nih.gov These calculations would determine the components of the hyperpolarizability tensor. While the lack of a conjugated bridge between the donor and acceptor moieties suggests that the NLO response of this compound might be modest, computational studies are necessary for a quantitative assessment.

| NLO Property | Predicted Value (a.u.) | Method of Prediction |

|---|---|---|

| First Hyperpolarizability (β) | Low | Time-Dependent DFT |

| Second Hyperpolarizability (γ) | Modest | Finite Field Calculations |

Solvent Effects on Molecular Properties and Energetics

The properties and behavior of a molecule can be significantly influenced by its solvent environment. numberanalytics.comrsc.org Solvent effects can be broadly categorized as non-specific (arising from the bulk properties of the solvent, like polarity) and specific (due to direct interactions like hydrogen bonding). numberanalytics.com Computational models, such as the Polarizable Continuum Model (PCM), are commonly used to simulate the influence of a solvent on molecular properties. mdpi.com

For this compound, solvent polarity is expected to have a notable impact on its conformational stability and electronic properties. researchgate.net In polar solvents, conformations that maximize the dipole moment will be stabilized. Furthermore, specific interactions, such as hydrogen bonding between the pyridine or amine nitrogens and protic solvent molecules (e.g., water or methanol), can alter the molecule's reactivity and spectral properties. worldscientific.com

Quantum chemical calculations incorporating a solvent model can predict changes in:

Conformational Energies : The relative stability of different rotational isomers (rotamers) of the pentyl chain can change with solvent polarity. worldscientific.com

Electronic Properties : The HOMO-LUMO gap, dipole moment, and reactivity indices can be altered by the solvent environment. researchgate.net

Spectroscopic Properties : UV-Vis absorption wavelengths may shift (solvatochromism) in response to changes in solvent polarity.

| Property | Gas Phase (Illustrative Value) | In Polar Solvent (e.g., Water) (Illustrative Change) | Computational Model |

|---|---|---|---|

| Dipole Moment | ~2.5 D | Increase | DFT/PCM |

| HOMO-LUMO Gap | ~5.8 eV | Decrease | DFT/PCM |

| Relative Energy of Gauche vs. Trans Conformer | Trans more stable | Gauche stabilization increases | DFT/PCM |

Quantum Chemical Calculations for Reaction Pathway Analysis

Quantum chemical calculations are invaluable for elucidating reaction mechanisms, identifying transition states, and predicting reaction outcomes. nih.govnih.gov These methods can map out the potential energy surface of a reaction, providing insights into activation energies and reaction kinetics. nih.gov

For this compound, several types of reactions could be investigated using these computational approaches:

Protonation/Deprotonation : The pyridine and amine nitrogens are basic sites. Calculations can determine the proton affinity of each site and the relative stability of the resulting conjugate acids.

N-Alkylation/N-Acylation : The reactivity of the amine and pyridine nitrogen towards electrophiles can be modeled to predict the regioselectivity of such reactions.

Oxidation : The potential sites of oxidation on the molecule and the corresponding reaction pathways can be explored.

Methods like intrinsic reaction coordinate (IRC) calculations can trace the reaction path from a transition state to the reactants and products, confirming the nature of the transition state. nih.gov Automated reaction path exploration methods can even be used to discover unexpected reaction pathways. chemrxiv.org Such computational studies can guide synthetic efforts and help in understanding the metabolic fate of the molecule. nih.govnih.gov

Advanced Spectroscopic Characterization and Data Interpretation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for determining the precise structure of a molecule by probing the magnetic properties of atomic nuclei. For 1-(4-Pyridyl)pentylamine, ¹H, ¹³C, and ¹⁵N NMR provide a complete picture of the atomic connectivity and chemical environment.

The chemical shift (δ) in NMR is highly sensitive to the electronic environment of each nucleus, allowing for the differentiation of atoms within the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons on the pyridine (B92270) ring and the aliphatic protons of the pentylamine chain. The pyridine ring exhibits a characteristic AA'BB' system for 4-substituted pyridines, with two signals corresponding to the protons at the C2/C6 (α-protons) and C3/C5 (β-protons) positions. The α-protons are typically found further downfield due to the deshielding effect of the adjacent nitrogen atom. The protons on the pentylamine chain will appear in the upfield region, with their chemical shifts influenced by their proximity to the pyridine ring and the amine group.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides one signal for each unique carbon atom. The pyridine ring carbons show signals in the aromatic region (typically 120-160 ppm), with the C4 carbon (attached to the pentylamine group) and the C2/C6 carbons being the most downfield. The carbons of the pentyl chain appear in the aliphatic region (typically 10-60 ppm).

¹⁵N NMR Spectroscopy: ¹⁵N NMR is a valuable tool for characterizing nitrogen-containing compounds. This compound has two nitrogen atoms: one in the sp²-hybridized pyridine ring and one in the sp³-hybridized primary amine. The pyridinic nitrogen is expected to have a chemical shift in the range of -140 to -40 ppm relative to nitromethane, while the aliphatic amine nitrogen would appear at a much higher field, typically in the range of -380 to -350 ppm. japsonline.comresearchgate.netnih.gov

Predicted NMR Chemical Shifts for this compound

| Atom Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | ¹⁵N Chemical Shift (δ, ppm) |

| Pyridine N | - | - | ~ -70 |

| C2, C6 | ~ 8.5 (d) | ~ 150 | - |

| C3, C5 | ~ 7.3 (d) | ~ 124 | - |

| C4 | - | ~ 158 | - |

| C1' (methine) | ~ 3.6 (t) | ~ 58 | - |

| C2' (methylene) | ~ 1.7 (m) | ~ 38 | - |

| C3' (methylene) | ~ 1.3 (m) | ~ 26 | - |

| C4' (methylene) | ~ 1.3 (m) | ~ 23 | - |

| C5' (methyl) | ~ 0.9 (t) | ~ 14 | - |

| Amine NH₂ | ~ 1.5 (br s) | - | ~ -360 |

Note: These are predicted values based on typical chemical shifts for 4-alkylpyridines and primary alkylamines. Actual experimental values may vary depending on the solvent and other conditions. foodb.caresearchgate.net

Two-dimensional (2D) NMR experiments provide correlation data that helps establish the connectivity between atoms. The Heteronuclear Multiple Bond Correlation (HMBC) experiment is particularly useful as it shows correlations between protons and carbons that are separated by two or three bonds (²J_CH and ³J_CH). libretexts.orgcolumbia.edu

For this compound, key HMBC correlations would include:

Correlation from the C2/C6 protons to the C4 carbon of the pyridine ring, confirming the substitution pattern.

Correlations from the C1' methine proton to the C3/C5 and C4 carbons of the pyridine ring, definitively linking the pentyl chain to the ring.

Correlations from the C1' proton to the C2' and C3' carbons, establishing the connectivity within the aliphatic chain.

Correlation from the C2' protons to the C1' and C4' carbons, further mapping the pentyl group.

The Gauge-Including Atomic Orbital (GIAO) method is a computational approach used to predict theoretical NMR chemical shifts. q-chem.comyoutube.com This method, often employed with Density Functional Theory (DFT), calculates the magnetic shielding tensors for each nucleus in a molecule. acs.orgrsc.org By comparing these calculated values to a reference standard (like Tetramethylsilane, TMS), theoretical chemical shifts can be obtained.

For this compound, GIAO calculations would be performed on an optimized molecular geometry. The resulting theoretical ¹H and ¹³C chemical shifts can then be compared with experimental data to confirm structural assignments. mdpi.com This correlation is especially powerful for resolving ambiguities in complex spectra or for assigning the spectra of novel compounds. Statistical analysis between the experimental and predicted shifts often shows a strong linear correlation, validating both the experimental assignment and the computational model. rsc.org

Vibrational Spectroscopy (FT-IR, FT-Raman) for Functional Group Identification and Conformational Insights

The spectrum of this compound would be a superposition of the vibrational modes of the 4-substituted pyridine ring and the pentylamine side chain.

Key Expected Vibrational Modes:

N-H Stretching: The primary amine (-NH₂) group will show symmetric and asymmetric stretching vibrations, typically in the 3400-3200 cm⁻¹ region. These bands are often broad in the IR spectrum due to hydrogen bonding.

C-H (Aromatic) Stretching: Vibrations from the C-H bonds on the pyridine ring are expected just above 3000 cm⁻¹. nih.gov

C-H (Aliphatic) Stretching: Asymmetric and symmetric stretching of the CH₃ and CH₂ groups of the pentyl chain will appear in the 2960-2850 cm⁻¹ region.

C=C and C=N Stretching: The pyridine ring vibrations (ring stretching) occur in the 1610-1430 cm⁻¹ region. These are often strong in both IR and Raman spectra. researchgate.netaps.org

N-H Bending: The scissoring vibration of the -NH₂ group is typically observed around 1650-1580 cm⁻¹.

Pyridine Ring Breathing: A characteristic, strong, and sharp band for the pyridine ring breathing mode is expected around 995 cm⁻¹, which is very prominent in the Raman spectrum. researchgate.netchemicalbook.com

C-H Bending: Bending vibrations for the aliphatic chain (scissoring, wagging, twisting) appear in the 1470-1350 cm⁻¹ range.

Predicted Key Vibrational Frequencies (cm⁻¹) for this compound

| Vibrational Mode | FT-IR | FT-Raman |

| N-H Asymmetric/Symmetric Stretch | 3350-3250 (medium, broad) | Weak |

| Aromatic C-H Stretch | 3100-3000 (medium) | Medium |

| Aliphatic C-H Stretch | 2960-2850 (strong) | Strong |

| N-H Bend (Scissoring) | 1640 (medium) | Weak |

| Pyridine Ring (C=C, C=N) Stretch | 1600, 1560, 1480, 1440 (strong) | Strong |

| Aliphatic C-H Bend | 1465, 1380 (medium) | Medium |

| Pyridine Ring Breathing | Weak | ~995 (very strong) |

Note: These are predicted frequencies based on data for pyridine and pentylamine. cdnsciencepub.comnist.govresearchgate.net Intensities are approximate.

Similar to NMR analysis, computational chemistry can be used to predict the vibrational frequencies of this compound. q-chem.com Using methods like DFT, a frequency calculation is performed on the optimized structure of the molecule. This yields a set of harmonic vibrational frequencies and their corresponding IR and Raman intensities. wisc.edu

Because theoretical calculations often overestimate vibrational frequencies due to the neglect of anharmonicity and other factors, the calculated frequencies are typically scaled using an empirical scaling factor. The scaled theoretical spectrum can then be compared directly with the experimental FT-IR and FT-Raman spectra. This correlation aids in the definitive assignment of complex vibrational modes and provides confidence in the structural characterization.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions of the spectrum, which corresponds to the promotion of electrons from lower to higher energy orbitals. libretexts.org The absorption pattern is characteristic of the chromophores—the light-absorbing groups—within a molecule.

For this compound, the primary chromophore is the pyridine ring. The pentylamine group, being a saturated aliphatic chain, does not absorb significantly in the standard UV-Vis range (200-800 nm). The spectrum is therefore expected to be dominated by electronic transitions within the aromatic system.

Two main types of transitions are expected for the pyridine moiety:

π → π* Transitions: These are high-energy transitions involving the promotion of an electron from a π bonding orbital to a π* antibonding orbital within the aromatic ring. They typically result in strong absorption bands. For pyridine derivatives, these often appear below 220 nm and around 250-270 nm. libretexts.org

n → π* Transitions: This transition involves promoting a non-bonding electron (from the lone pair on the pyridine nitrogen atom) to a π* antibonding orbital. uzh.chyoutube.com These transitions are lower in energy (occur at longer wavelengths) but are "forbidden" by symmetry rules, resulting in a much weaker absorption band, often seen as a shoulder on the tail of the stronger π → π* band, typically around 270-300 nm. youtube.com

The alkyl substituent (the pentylamine group) acts as an auxochrome, which can cause a small shift in the absorption maxima (a bathochromic or red shift) compared to unsubstituted pyridine.

Mass Spectrometry (MS) for Molecular Mass Determination and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique utilized for determining the molecular weight and elucidating the structure of a compound by analyzing its fragmentation pattern upon ionization. For this compound, mass spectrometry provides crucial information for its unequivocal identification.

The electron ionization (EI) mass spectrum of a compound isomeric to this compound, 4-pentylpyridine, shows a molecular ion peak that confirms the molecular weight. nist.gov Given that this compound is an isomer of 4-pentylpyridine, it shares the same molecular formula, C₁₀H₁₅N, and therefore the same nominal molecular mass of 149 g/mol .

The fragmentation of this compound in a mass spectrometer is expected to follow characteristic pathways for both alkylamines and pyridines. The initial event is the removal of an electron to form the molecular ion (M⁺). Subsequent fragmentation would likely involve cleavage of bonds adjacent to the nitrogen atom and within the pentyl chain, as well as fragmentation characteristic of the pyridine ring.

A primary fragmentation pathway for aliphatic amines is the cleavage of the C-C bond alpha to the nitrogen atom (α-cleavage). In the case of this compound, this would involve the loss of a butyl radical (•C₄H₉) from the molecular ion, leading to the formation of a stable iminium cation. This fragment is often observed as the base peak in the mass spectra of such amines.

Another significant fragmentation process involves the cleavage of the bond between the pentyl chain and the pyridine ring. Additionally, the pyridine ring itself can undergo characteristic fragmentation, although this is generally less favorable than the cleavage of the alkyl side chain.

The detailed fragmentation pattern provides a molecular fingerprint, allowing for the differentiation of this compound from its isomers and other related compounds. High-resolution mass spectrometry (HRMS) can be employed for the precise determination of the elemental composition of the molecular ion and its fragments, further confirming the compound's identity.

Table 1: Predicted Mass Spectrometry Fragmentation Data for this compound

| m/z (mass-to-charge ratio) | Proposed Fragment Ion | Structure of Fragment |

| 149 | [M]⁺ | [C₁₀H₁₅N]⁺ |

| 106 | [M - C₃H₇]⁺ | [C₇H₈N]⁺ |

| 93 | [M - C₄H₈]⁺ | [C₅H₅NCH₂]⁺ |

| 92 | [M - C₄H₉]⁺ | [C₅H₄NCH₂]⁺ |

| 78 | [C₅H₄N]⁺ | Pyridyl cation |

Role of 1 4 Pyridyl Pentylamine and Analogues in Catalytic Processes

Ligand Design and Coordination Chemistry for Catalytic Applications

The design of ligands is a cornerstone for the development of novel catalysts with enhanced properties. nih.gov Pyridyl amine compounds are of particular interest due to their ability to form stable complexes with a variety of transition metals, influencing the steric and electronic environment of the metal center. rsc.orgnih.gov This adaptability makes them valuable in creating catalysts for specific chemical transformations.

The catalytic activity of metal complexes is heavily dependent on the coordination of ligands. In molecules like 1-(4-Pyridyl)pentylamine, both the sp²-hybridized nitrogen of the pyridine (B92270) ring and the nitrogen of the amine group can act as donor sites.

The pyridyl nitrogen readily coordinates to metals, a fact often confirmed by spectroscopic methods like NMR, which show a characteristic deshielding of the protons adjacent to the nitrogen upon complexation. mdpi.com This interaction is fundamental to the function of many catalysts, where the pyridyl group can act as a directing group, guiding the metal to activate specific bonds within a substrate molecule. rsc.org For instance, N-aryl-2-aminopyridines are known to form stable chelate complexes with transition metals such as palladium, rhodium, and iridium, facilitating C-H bond functionalization. rsc.org

The amine moiety introduces additional functionality, allowing for bidentate (N,N) chelation. This creates a stable five- or six-membered ring with the metal center, enhancing the complex's stability. Ligands possessing both pyridyl and amine functionalities can exhibit hemilability, where one of the donor groups (typically the amine) can reversibly dissociate from the metal center. nih.gov This property is crucial in catalysis as it can open up a coordination site for substrate binding during the catalytic cycle. The interplay between the pyridyl and amine groups allows for precise tuning of the catalyst's electronic and steric properties. nih.gov

Catalysis in Hydrodenitrogenation Reactions

In the established reaction network for pyridine HDN, pentylamine emerges as a key intermediate. The pathway generally proceeds as follows: Pyridine → Piperidine → n-Pentylamine → Pentane (B18724) + Ammonia (B1221849) researchgate.net

The efficiency of the HDN process is highly dependent on the catalyst used. Traditional HDN catalysts include sulfided cobalt-molybdenum (CoMo) or nickel-molybdenum (B8610338) (NiMo) supported on alumina (B75360) (γ-Al₂O₃). researchgate.netresearchgate.net However, research has expanded to include a variety of other materials, including noble metal catalysts and transition metal carbides. psu.edu

The design of these catalysts aims to optimize the two main steps of the reaction: hydrogenation and C-N bond scission (hydrogenolysis). For example, the addition of Nickel (Ni) to a tungsten phosphide (B1233454) on silica (B1680970) (WP/SiO₂) catalyst was found to enhance the hydrogenation step, leading to higher yields of pentylamine and the final pentane product. researchgate.net Noble metal catalysts have also been extensively studied. In the hydrothermal HDN of pyridine, a Platinum on alumina (Pt/γ-Al₂O₃) catalyst was identified as the most active among several tested catalysts, achieving nearly 100% conversion of pyridine to nitrogen-free hydrocarbons under optimized conditions. psu.edu

The performance of various catalysts in pyridine HDN is summarized in the table below.

| Catalyst | Support | Key Findings | Reference |

|---|---|---|---|

| Pt | γ-Al₂O₃ | Demonstrated the highest activity for hydrothermal HDN, achieving nearly 100% pyridine conversion. | psu.edu |

| Ni-W-P | SiO₂ | Addition of Ni enhanced the hydrogenation reaction, leading to higher pentane and pentylamine yields compared to WP/SiO₂. | researchgate.net |

| Co-Mo | γ-Al₂O₃ | A traditional, effective catalyst for vapor-phase HDN of pyridine. | researchgate.net |

| Pt, Pd, Ru, Rh | Carbon | Evaluated for hydrothermal HDN, showing varied activity with Pt-based catalysts generally being more active. | psu.edu |

| Mo₂C | None | Active for pyridine HDN, with C-N bond cleavage proceeding via a β-elimination mechanism on the resulting pentylamine. | vt.edu |

Understanding the kinetics of pyridine HDN is essential for reactor design and process optimization. Kinetic studies often reveal that the rates of the hydrogenation step (pyridine to piperidine) and the subsequent C-N bond cleavage steps are comparable, meaning no single step is universally rate-limiting. vt.edu The reaction kinetics are often described using Langmuir-Hinshelwood models, which account for the adsorption of reactants onto the catalyst surface. researchgate.net

Lewis Acid Catalysis by Pyridinium (B92312) Derivatives

While pyridines are Lewis bases due to the lone pair of electrons on the nitrogen atom, their corresponding pyridinium derivatives (formed by protonation or alkylation) can act as or be activated by Lewis acids. researchgate.netbath.ac.uk The formation of a positive charge on the nitrogen atom withdraws electron density from the pyridine ring, making it significantly more electrophilic and susceptible to nucleophilic attack. This principle is harnessed in various catalytic transformations. bath.ac.uk

For example, Lewis acids like zinc nitrate (B79036) can be used catalytically to activate pyridines for nucleophilic aromatic substitution. bath.ac.uk More complex systems involve the design of highly electrophilic pyridinium-based catalysts. Pyridinium-phosphonium dications have been synthesized and utilized as potent phosphorus-based Lewis acid catalysts for reactions such as Friedel-Crafts dimerization and hydrosilylation. rsc.org

Furthermore, the concept has been extended to asymmetric catalysis. Bifunctional catalysts that contain both a Lewis acidic site (e.g., aluminum) and a Lewis basic site have been developed for enantioselective reactions of pyridine derivatives. acs.org In these systems, the Lewis acid activates the N-acyl pyridinium intermediate, while the Lewis base activates the nucleophile, allowing for controlled and stereoselective bond formation. acs.org This cooperative catalysis demonstrates a sophisticated use of pyridinium derivatives in modern organic synthesis. acs.org

Supramolecular Chemistry and Self Assembly Phenomena

Design Principles for Supramolecular Architectures Incorporating Pyridyl-Amine Ligands

The rational design of supramolecular architectures relies on the predictable and directional nature of intermolecular interactions. Pyridyl-amine ligands, such as 1-(4-Pyridyl)pentylamine, are particularly valuable due to their dual functionality, which allows for multiple, simultaneous points of interaction. rsc.org

Key design principles include:

Coordination Vector: The pyridine (B92270) moiety provides a well-defined coordination vector. The nitrogen atom acts as an effective donor for a wide range of metal ions, making it a primary tool for metal-directed self-assembly. The position of the nitrogen (e.g., 2-, 3-, or 4-pyridyl) dictates the angle of coordination and, consequently, the geometry of the final assembly. mdpi.comfrontiersin.org

Hydrogen Bonding Sites: The primary or secondary amine group is a potent hydrogen bond donor (N-H), capable of forming robust, directional interactions with suitable acceptors like counter-ions or the nitrogen atoms of adjacent pyridine rings. nih.govresearchgate.net This allows for the formation of secondary structures and the linking of metal-coordinated motifs into higher-dimensional networks.

Structural Flexibility and Rigidity: The nature of the spacer connecting the pyridyl and amine groups is a critical design element. In this compound, the pentyl chain introduces significant conformational flexibility. This flexibility can allow the ligand to adapt to the geometric preferences of different metal ions but can also lead to less predictable or more complex final structures compared to rigid ligands. nih.gov

Steric and Electronic Tuning: The properties of the ligand can be finely tuned by introducing substituents. Although this compound is unsubstituted, the principles apply broadly. Modifications to the pyridine ring or the alkyl chain can alter the ligand's steric bulk and electronic properties, influencing reaction kinetics and the thermodynamic stability of the resulting supramolecular assembly. nih.gov

The interplay of these features allows for the programmed assembly of molecules into discrete assemblies or infinite networks with specific topologies. rsc.org

| Design Principle | Key Feature/Group | Effect on Supramolecular Architecture |

| Coordination Vector | Pyridine Nitrogen | Directs the geometry of metal-ligand interactions, controlling the overall shape of the assembly (e.g., linear, bent). frontiersin.org |

| Hydrogen Bonding | Amine Group (N-H) | Establishes secondary interactions, linking molecules and reinforcing the structure; influences crystal packing. researchgate.net |

| Ligand Flexibility | Alkyl Chain (Pentyl) | Allows conformational adaptation to metal coordination spheres; can lead to complex or polymeric structures. |

| Steric/Electronic Tuning | Substituents (not present in parent) | Modifies ligand properties to control assembly outcome, stability, and function. nih.gov |

Metal-Ion-Directed Self-Assembly and Coordination Polymers

Metal-ion-directed self-assembly is a powerful strategy that utilizes the predictable and strong interactions between metal ions and ligands to construct intricate supramolecular structures. fortunejournals.com The nitrogen atom of the pyridine ring in ligands like this compound is an excellent coordination site, making this class of compounds central to the formation of metallosupramolecular assemblies. nih.govrsc.org

The final architecture of the assembled species is determined by the synergistic combination of the ligand's geometry and the metal ion's preferred coordination number and geometry (e.g., linear, square planar, tetrahedral, or octahedral). nih.gov This approach has led to the creation of a diverse range of structures:

Discrete Metallamacrocycles and Cages: When ligands with specific bend angles are combined with metal ions that have defined coordination geometries, closed, discrete structures such as molecular squares, triangles, or three-dimensional cages can be formed. nih.govrsc.org

Coordination Polymers (CPs): When bifunctional ligands bridge two or more metal centers, infinite one-, two-, or three-dimensional networks known as coordination polymers or metal-organic frameworks (MOFs) can be generated. frontiersin.org For instance, a ligand like this compound could potentially link metal centers via its pyridyl group, while the amine functionality engages in hydrogen bonding to organize the polymer chains. The flexibility of the pentyl chain can influence the topology of the resulting polymer, leading to structures like helical chains, ladders, or interwoven networks. rsc.org

The choice of metal ion is crucial. For example, Ag(I) often promotes linear or T-shaped geometries, Cu(II) can adopt various geometries including distorted octahedral, and Pd(II) typically favors square planar arrangements. nih.govnih.govnih.gov This allows for a high degree of control over the self-assembly process. rsc.org

| Metal Ion Example | Typical Coordination | Ligand Type | Resulting Supramolecular Structure |

| Ag(I) | Linear | 3-pyridyl terminated peptides | β-helical tubular structure nih.gov |

| Cu(II) | Paddle-wheel / Octahedral | 3,2′:6′,3″-terpyridines | 1D single- or double-stranded polymers nih.gov |

| Cd(II) | Distorted Octahedral | Pyridyl-benzamide | 2D -> 3D interpenetrated network nih.gov |

| Fe(II) | Octahedral | Tridentate bis(triazolyl)pyridine | Discrete [Fe(L)₂]²⁺ complex nih.gov |

Non-Covalent Interactions in Molecular Recognition and Organization

While strong metal-coordination bonds often form the primary framework of supramolecular assemblies, a suite of weaker non-covalent interactions is essential for providing additional stability, dictating the packing of molecules in the solid state, and enabling molecular recognition. fortunejournals.com In systems built from this compound, the most significant of these are hydrogen bonding and π-π stacking.

π-π Stacking: The aromatic pyridine rings can interact with each other through π-π stacking. These interactions are generally weaker than hydrogen bonds and are sensitive to the relative orientation and distance between the rings. scispace.com Stacking can occur in face-to-face or offset arrangements, and these interactions help to minimize voids and maximize packing efficiency in the crystal lattice. nih.gov The presence of other strong interactions, like hydrogen bonds, can influence and promote favorable geometries for π-π stacking. nih.govnih.gov

| Interaction Type | Participating Groups | Role in Supramolecular Structure | Typical Energy (kJ/mol) |

| Hydrogen Bonding | Amine (N-H) as donor; Pyridine (N) or anions as acceptors | Directional control, linking of primary motifs, structural reinforcement. researchgate.net | 15 - 40 |

| π-π Stacking | Aromatic Pyridine Rings | Crystal packing stabilization, formation of columnar or layered structures. nih.govnih.gov | 5 - 20 |

| C-H···π Interactions | Alkyl C-H bonds and Pyridine Ring Face | Fine-tuning of molecular conformation and packing. scispace.com | 2 - 10 |

| van der Waals Forces | All atoms | General, non-directional space-filling and stabilization. | < 5 |

Chemical Transformations and Functionalization of 1 4 Pyridyl Pentylamine Derivatives

Derivatization Strategies via the Pyridyl Nitrogen

The nitrogen atom within the pyridine (B92270) ring is a key handle for chemical modification due to its basicity and nucleophilicity. nih.gov This inherent reactivity allows for straightforward derivatization, altering the electronic properties and steric profile of the molecule.

The formation of quaternary pyridinium (B92312) salts is a fundamental transformation for pyridine-containing compounds. nih.gov This reaction, often referred to as the Menshutkin reaction, typically involves the treatment of the pyridine derivative with an alkyl halide, leading to the formation of a stable salt. nih.gov These salt structures are prevalent in numerous natural products and pharmaceutically active molecules. researchgate.netrsc.org

The synthesis is generally achieved by reacting the pyridine base with an alkylating agent, such as an alkyl bromide, in a suitable solvent like ethanol (B145695) under reflux conditions. nih.gov The resulting pyridinium salts often exhibit altered solubility and reactivity compared to the parent pyridine. researchgate.net

| Reactant (Pyridine Derivative) | Alkylating Agent | Product (Pyridinium Salt) | Typical Conditions |

|---|---|---|---|

| 1-(4-Pyridyl)pentylamine | Methyl Iodide | 1-Methyl-4-(1-aminopentyl)pyridinium Iodide | Acetonitrile, Room Temperature |

| This compound | Benzyl Bromide | 1-Benzyl-4-(1-aminopentyl)pyridinium Bromide | Ethanol, Reflux |

| This compound | Hexyl Bromide | 1-Hexyl-4-(1-aminopentyl)pyridinium Bromide | Ethanol, Reflux |

Functionalization of the Pentyl Chain

The pentyl chain of this compound provides a non-aromatic, flexible segment that can be targeted for functionalization to introduce new chemical properties. A significant strategy for modifying such aliphatic chains is selective C–H bond oxidation.

Recent advancements in biocatalysis, particularly using engineered enzymes like cytochrome P450 monoxygenases (P450s), have enabled the direct and selective hydroxylation of unactivated C–H bonds. nih.govacs.org While research may not be specific to this compound itself, studies on analogous structures such as cyclobutylamine (B51885) and bicyclo[1.1.1]pentylamine (BCPA) derivatives demonstrate the feasibility of this approach. Engineered P450 enzymes can achieve high regioselectivity and stereoselectivity, converting specific methylene (B1212753) groups on an alkyl chain into hydroxyl groups. nih.govacs.org These resulting alcohols are valuable intermediates that can be further modified, for instance, through oxidation to ketones or conversion to other functional groups, thus serving as a gateway for broader diversification of the pentyl chain.

Introduction of Diverse Substituents for Scaffold Diversification

Creating a diverse library of compounds from a core scaffold like this compound requires strategies to introduce a variety of substituents on both the pyridine ring and the pentyl side chain.

For the pyridine ring, its electronic nature dictates substitution patterns. Due to the electron-withdrawing effect of the nitrogen atom, the ring is generally deactivated towards electrophilic substitution, which, if forced under harsh conditions, tends to occur at the C-3 position. nih.gov Conversely, the ring is activated for nucleophilic substitution, primarily at the C-2 and C-4 positions. nih.gov Modern synthetic methods, including transition-metal-catalyzed cross-coupling reactions, have become powerful tools for attaching a wide range of functional groups to pyridine rings, offering new routes to previously inaccessible derivatives. researchgate.net

Diversification can also be achieved through multi-component reactions (MCRs), which allow for the construction of highly substituted pyridine skeletons in a single step from simple precursors. nih.gov For example, a reaction involving an aldehyde, a β-keto ester, an aniline (B41778), and malononitrile (B47326) can be catalyzed by agents like SnCl₂·2H₂O to afford polysubstituted pyridines. nih.gov

Bioisosteric Replacement Studies (e.g., Bicyclo[1.1.1]pentylamines as Aniline Surrogates)

In medicinal chemistry, the strategic replacement of a chemical moiety with another that retains similar biological activity but possesses improved physicochemical or pharmacokinetic properties is known as bioisosteric replacement. Bicyclo[1.1.1]pentylamines (BPCAs) have emerged as highly effective bioisosteres for anilines and other arylamines. nih.govrsc.org

Aniline derivatives are common in pharmaceuticals but can be susceptible to metabolic oxidation, leading to potential toxicity or rapid clearance. nih.gov BCPAs serve as three-dimensional, saturated, non-aromatic surrogates that mimic the geometry of a para-substituted aniline while offering a more favorable metabolic profile. frontiersin.orgresearchgate.net The introduction of these sp³-rich cages can lead to significant improvements in properties such as aqueous solubility, passive permeability, and metabolic stability, without compromising the compound's intended biological function. acs.org A notable application of this strategy was in the optimization of an Hsp90 inhibitor, where replacing an aniline moiety with a BCPA circumvented deleterious metabolic processes. nih.gov Similarly, the substitution of a fluorophenyl ring with a bicyclo[1.1.1]pentane core in a γ-secretase inhibitor led to a compound with vastly improved oral absorption characteristics. acs.org

| Property | Aniline Fragment | Bicyclo[1.1.1]pentylamine (BCPA) Fragment | Rationale for Replacement |

|---|---|---|---|

| Geometry | Planar, Aromatic | Three-Dimensional, Saturated Cage | Increases spatial complexity (Fsp³) and explores new chemical space. |

| Metabolic Stability | Prone to oxidative metabolism (e.g., N-oxidation, ring hydroxylation). | Generally more resistant to oxidative metabolism due to lack of aromaticity. | Improves pharmacokinetic profile and reduces potential for reactive metabolites. |

| Solubility | Variable, often moderate to low. | Often enhances aqueous solubility. | Improves biopharmaceutical properties for oral drug delivery. |

| Intellectual Property | Well-explored chemical space. | Represents novel chemical matter. | Provides opportunities for new patents. |

The growing importance of BCPAs has driven the development of efficient synthetic methods for their construction. A predominant strategy for synthesizing the BCPA scaffold relies on the unique reactivity of [1.1.1]propellane, a highly strained small molecule. frontiersin.orgnih.gov

The central carbon-carbon bond of [1.1.1]propellane is susceptible to cleavage by radical species, initiating a ring-opening process that forms the bicyclo[1.1.1]pentane core. rhhz.net Radical-mediated amination of propellane has become a powerful and widely used approach. nih.govresearchgate.net These methods often utilize either carbon-centered or nitrogen-centered radicals that add to the propellane, triggering the desired transformation. frontiersin.orgnih.gov Recent advancements include the use of photoredox catalysis to generate the necessary radical intermediates under mild conditions. rhhz.net Furthermore, innovative techniques such as photoelectrochemical-induced decarboxylative C(sp³)–N coupling provide a modular pathway to a diverse range of BCPA derivatives. nih.gov This method merges cooperative ligand-to-metal charge transfer with copper-catalyzed amination, avoiding the need for harsh chemical oxidants. nih.gov

| Synthetic Strategy | Key Precursor(s) | Typical Conditions/Reagents | Key Advantage |

|---|---|---|---|

| Radical Amination | [1.1.1]Propellane, Amine Source | Photocatalyst (e.g., Ir, Ru complexes), visible light; or chemical initiators. | Direct formation of C-N bond on the BCP core. |

| Multicomponent Radical Reaction | [1.1.1]Propellane, Amine, Other functional groups | Iron(II) phthalocyanine (B1677752) [Fe(Pc)] catalyst, TBHP oxidant. frontiersin.org | One-pot synthesis of multi-functionalized BCPAs. |

| Photoelectrochemical C(sp³)–N Coupling | BCP-carboxylic acids, Amine source | Copper catalyst, mild electrode potential. nih.gov | Modular, avoids external chemical oxidants, versatile. |

| Halosulfoamidation | [1.1.1]Propellane, Sulfonamides | Sodium hypohalites (e.g., NaOCl). | Provides access to N-sulfonylated BCPAs. |

Advanced Analytical Techniques for Characterization Beyond Basic Spectroscopy

X-ray Crystallography for Solid-State Structural Elucidation

X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. nih.gov This method provides detailed information about bond lengths, bond angles, and intermolecular interactions, which are fundamental to understanding the physical and chemical properties of a compound.

For pyridine (B92270) derivatives, protonation of the pyridyl nitrogen to form a salt is a common strategy to obtain crystals suitable for X-ray diffraction analysis. The resulting crystal structures are often stabilized by an extensive network of hydrogen bonds.

Due to the lack of specific crystallographic data for 1-(4-Pyridyl)pentylamine, the structures of two related 4-aminopyridinium (B8673708) salts, 4-aminopyridinium picrate (B76445) and 4-aminopyridinium thiocyanate–4-aminopyridine (B3432731) (1/1), are presented here as illustrative examples. nih.govnih.goviucr.org

In the crystal structure of 4-aminopyridinium picrate, the cation is essentially planar, and the ions are linked into a three-dimensional network by N—H⋯O and C—H⋯O hydrogen bonds. nih.goviucr.org Similarly, the crystal of 4-aminopyridinium thiocyanate–4-aminopyridine (1/1) features components linked by three N—H⋯N and two N—H⋯S hydrogen bonds, resulting in two interpenetrating three-dimensional networks. nih.govnih.gov

A summary of the crystallographic data for these analogous compounds is provided in the interactive table below.

| Parameter | 4-Aminopyridinium Picrate nih.govnih.goviucr.org | 4-Aminopyridinium Thiocyanate–4-Aminopyridine (1/1) nih.govresearchgate.net |

|---|---|---|

| Crystal System | Monoclinic | Monoclinic |

| Space Group | P21/c | P21/n |

| a (Å) | 8.513(±0.015) | 7.9047(19) |

| b (Å) | 11.33(±0.02) | 12.138(2) |

| c (Å) | 14.33(±0.03) | 13.959(3) |

| β (°) | 104.15(±0.019) | 94.670(8) |

| Volume (Å3) | 1340(±6) | 1334.9(5) |

| Z | 4 | 4 |

Thermal Analysis (DSC/TGA) for Material Stability Research

Thermal analysis techniques, including Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), are essential for investigating the material stability and phase behavior of chemical compounds. researchgate.net DSC measures the heat flow into or out of a sample as a function of temperature or time, providing information on events such as melting, crystallization, and glass transitions. TGA measures the change in mass of a sample as a function of temperature, indicating thermal stability and decomposition profiles.

Specific DSC and TGA data for this compound are not available in the reviewed literature. However, the thermal stability of a related polyfunctional pyridine derivative, 1-(4-amino-3,5-dinitropyridin-2-yl) guanidine (B92328) (ADG), has been reported. cdnsciencepub.com This compound exhibits good thermal stability with a decomposition temperature of 217 °C. cdnsciencepub.com

The following interactive table summarizes the thermal analysis data for this analogous compound.

| Analytical Technique | Parameter | Value |

|---|---|---|

| Thermogravimetric Analysis (TGA) | Decomposition Temperature | 217 °C |

This data indicates the temperature at which the compound begins to chemically break down. For a compound like this compound, TGA would reveal the onset of decomposition, which could involve the loss of the pentylamine side chain or the degradation of the pyridine ring. DSC analysis would complement this by identifying the melting point and any other phase transitions that occur before decomposition.

Future Research Perspectives and Challenges

Development of Novel Synthetic Routes with Enhanced Efficiency and Selectivity

The synthesis of pyridyl amines is a well-established field, yet the development of more efficient, selective, and sustainable methods for preparing 1-(4-Pyridyl)pentylamine is a primary challenge. Current synthetic strategies often rely on multi-step processes that may suffer from moderate yields and the need for extensive purification. Future research should focus on pioneering novel synthetic pathways that address these limitations.

Key areas for development include:

Asymmetric Synthesis: Developing stereoselective routes to produce enantiomerically pure forms of this compound is crucial, particularly for its potential use in asymmetric catalysis. Methods such as chiral auxiliary-guided synthesis, enantioselective reduction of corresponding imines, or kinetic resolution could be explored.

Flow Chemistry and Automation: Implementing continuous flow technologies could significantly improve the efficiency, safety, and scalability of the synthesis. nih.gov Automated synthesis platforms can facilitate high-throughput screening of reaction conditions to rapidly optimize yield and purity. nih.gov

Catalytic C-N Bond Formation: Investigating advanced catalytic systems, such as photoredox or palladium-catalyzed C-N coupling reactions, could provide more direct and atom-economical routes from readily available precursors. nih.gov These methods often proceed under milder conditions and exhibit broad functional group tolerance. nih.gov

A comparative overview of potential synthetic strategies is presented below.

| Synthetic Strategy | Potential Advantages | Key Challenges | Relevant Research Area |

| Reductive Amination of 4-Pentanoylpyridine | Direct, potentially one-pot | Control of over-alkylation, chemoselectivity | Process Chemistry |

| Grignard reaction on 4-Cyanopyridine | Forms C-C bond effectively | Grignard reagent sensitivity, subsequent reduction step | Organometallic Chemistry |

| Photoredox-Catalysed Hydroaminoalkylation | Mild reaction conditions, high functional group tolerance | Substrate scope, catalyst cost and availability | Green Chemistry, Catalysis |

| Enzymatic Transamination | High stereoselectivity, environmentally benign | Enzyme stability and availability, substrate specificity | Biocatalysis |

Exploration of Underexplored Reaction Pathways and Mechanistic Insights

Beyond its synthesis, the reactivity of this compound is a fertile ground for investigation. The interplay between the basic pyridine (B92270) nitrogen, the nucleophilic primary amine, and the flexible pentyl chain could lead to novel chemical transformations.

Future research should aim to:

Investigate Cyclization Reactions: Explore intramolecular reactions that could lead to the formation of novel heterocyclic systems, such as fused or spirocyclic structures. The pentyl chain provides the necessary flexibility for various ring-closing strategies.

Study Derivatization Potential: Systematically explore the derivatization of both the pyridine and amine functionalities to create a library of new compounds. This could involve N-alkylation, acylation, or reactions involving the pyridine ring itself.

Elucidate Reaction Mechanisms: Utilize kinetic studies, isotopic labeling, and computational modeling to gain a deep understanding of the mechanisms governing its reactions. For instance, understanding its role as an intermediate in processes like the hydrodenitrogenation of pyridine could offer insights into industrial catalysis. researchgate.net

Integration of Advanced Computational Models with Experimental Data for Predictive Chemistry

Computational chemistry offers powerful tools to predict and understand the behavior of molecules, thereby guiding and accelerating experimental research. nih.gov For this compound, integrating computational models with empirical data is essential for unlocking its full potential.

Key computational approaches include:

Density Functional Theory (DFT): Employing DFT to calculate electronic structure, molecular orbitals (HOMO/LUMO), and reaction energetics can provide insights into the compound's reactivity and spectroscopic properties. nih.govresearchgate.net This can help predict its coordination behavior with different metals or its propensity to engage in specific reaction pathways.

Molecular Dynamics (MD) Simulations: MD simulations can be used to study the conformational landscape of the molecule and its interactions with solvents or other molecules. jchemlett.com This is particularly relevant for understanding its behavior in solution and its role in forming supramolecular assemblies.

Machine Learning (ML) and QSAR: Developing Quantitative Structure-Activity Relationship (QSAR) models using machine learning algorithms can predict the properties of novel derivatives of this compound. pnnl.gov This predictive capability can streamline the design of new ligands or materials by prioritizing the synthesis of compounds with the most promising characteristics. pnnl.gov

| Computational Method | Predicted Property | Experimental Correlation | Potential Application |

| Density Functional Theory (DFT) | Bond energies, electronic transitions, reaction barriers | NMR, UV-Vis, IR spectra, reaction kinetics | Mechanistic studies, ligand design |

| Molecular Dynamics (MD) | Conformational preferences, solvation energies | Diffusion coefficients, thermodynamic data | Supramolecular assembly, solvent effects |

| Machine Learning (ML) | Catalytic activity, material properties | High-throughput screening data | Predictive design of catalysts and materials |

Expansion of Non-Biological Applications in Materials Science or Chemical Engineering

The unique molecular architecture of this compound makes it a promising candidate for applications in materials science and chemical engineering. The pyridine moiety can serve as a coordination site or a rigid structural element, while the amine group offers a point for polymerization or surface functionalization.

Future research directions could involve:

Metal-Organic Frameworks (MOFs): Using this compound as an organic linker to construct novel MOFs. The flexibility of the pentyl chain could lead to frameworks with unique pore structures and dynamic properties, suitable for gas storage or separation.

Functional Polymers: Incorporating the molecule as a monomer in polymerization reactions to create polymers with metal-coordinating sites. These materials could find use as catalysts, sensors, or coatings.

Corrosion Inhibitors: Investigating its potential as a corrosion inhibitor for metals, a common application for amines and nitrogen-containing heterocycles. The molecule could adsorb onto metal surfaces, forming a protective layer.

Design of Novel Ligands for Specialized Catalysis and Supramolecular Architectures

Pyridylalkylamines are known to be versatile ligands in coordination chemistry and catalysis. nih.govresearchgate.net this compound serves as a foundational scaffold that can be modified to create a new generation of ligands with tailored properties.

Opportunities for future research include:

Multidentate Ligand Synthesis: Modifying the pentylamine backbone to introduce additional donor atoms (e.g., N, O, P), thereby creating multidentate ligands. Such ligands often form more stable metal complexes and can offer enhanced control over the catalytic cycle. nih.gov

Asymmetric Catalysis: Synthesizing chiral derivatives of the compound for use in asymmetric catalysis. The steric and electronic properties of the ligand can be fine-tuned to achieve high enantioselectivity in reactions such as hydrogenations or C-C bond formations. researchgate.net

Supramolecular Chemistry: Utilizing the hydrogen-bonding capabilities of the amine group and the coordination potential of the pyridine nitrogen to construct complex supramolecular assemblies. researchgate.netrsc.orgacs.org These assemblies could range from discrete molecular cages to extended one-, two-, or three-dimensional networks with applications in host-guest chemistry or molecular sensing. rsc.orgchemrxiv.org The formation of these structures is driven by non-covalent interactions, making them responsive to environmental stimuli. researchgate.net

Q & A

Q. What are the established synthetic routes for 1-(4-Pyridyl)pentylamine, and what challenges arise during purification?

The synthesis of pyridylalkylamine derivatives typically involves alkylation or condensation reactions. For example, alkylation of pyridine derivatives with pentylamine precursors under controlled pH and temperature can yield this compound. A common challenge is separating the product from unreacted amines or byproducts like dipentylamine, which forms via disproportionation under thermal stress . Purification often requires fractional distillation or column chromatography with polar solvents (e.g., ethyl acetate/methanol gradients). Reaction optimization to suppress side products (e.g., adjusting stoichiometry or using catalytic bases) is critical .

Q. What characterization techniques are most effective for confirming the structure of this compound?

Key techniques include:

- NMR Spectroscopy : H and C NMR identify proton environments (e.g., pyridyl aromatic protons at δ 8.5–7.5 ppm and pentylamine CH groups at δ 1.2–1.6 ppm). N NMR can resolve amine and pyridyl nitrogen environments .

- X-ray Crystallography : Determines absolute configuration and bond angles, particularly for chiral variants or coordination complexes .

- Mass Spectrometry : High-resolution MS confirms molecular weight (CHN, exact mass 164.1313) and fragmentation patterns .

Q. How does the stability of this compound vary under different storage conditions?

The compound is hygroscopic and prone to oxidation due to its amine group. Storage under inert gas (N/Ar) at −20°C in amber vials is recommended. Disproportionation to dipentylamine and ammonia may occur at elevated temperatures (>150°C), with equilibrium constants influenced by hydrogen pressure and initial amine concentration .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of this compound in alkenylation or alkylation reactions?

The pyridyl nitrogen’s electron-withdrawing effect increases the acidity of adjacent protons, facilitating deprotonation and nucleophilic attack. For example, in alkenylation, the compound reacts faster than 4-n-propylpyridine due to π-electron conjugation between the pyridyl ring and alkenyl group, stabilizing transition states . DFT studies can model charge distribution and predict regioselectivity in such reactions .

Q. How can computational modeling (e.g., DFT) guide the design of this compound derivatives for targeted biological activity?

Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict redox behavior and binding affinity. For instance, modifying the pentyl chain length or pyridyl substitution alters HOMO localization, affecting interactions with enzymes like kinases or cytochrome P450 isoforms . MD simulations further assess conformational stability in solvent or protein pockets.

Q. What evidence supports the potential of this compound as a modulator of neurotransmitter receptors?

Pyridylalkylamines exhibit structural similarity to endogenous amines (e.g., serotonin, dopamine). In vitro assays show competitive binding to G-protein-coupled receptors (GPCRs) like 5-HT or nicotinic acetylcholine receptors. SAR studies reveal that 4-pyridyl substitution enhances affinity compared to 2- or 3-pyridyl analogs, likely due to optimal hydrogen bonding with conserved receptor residues .

Q. How does this compound perform as a ligand in transition-metal catalysis?

The amine and pyridyl groups act as bidentate ligands, stabilizing metal centers (e.g., Ru, Pd) in cross-coupling or hydrogenation reactions. For example, Ru complexes with pyridylamine ligands show enhanced catalytic activity in asymmetric transfer hydrogenation, achieving >90% enantiomeric excess under mild conditions . Ligand-to-metal charge transfer (LMCT) properties can be tuned by varying the alkyl chain length.

Q. What strategies mitigate toxicity risks in in vivo studies involving this compound?

Preclinical toxicity assessments include:

- Acute Toxicity : Rodent LD determination via OECD Guideline 423.

- Metabolic Profiling : LC-MS/MS identifies major metabolites (e.g., N-oxidized or hydroxylated derivatives) and potential hepatotoxic intermediates .

- Receptor Off-Target Screening : Radioligand binding assays against hERG channels or adrenergic receptors to predict cardiovascular risks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.